molecular formula C23H21ClN4O3 B2381665 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide CAS No. 1260938-07-5

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

Cat. No. B2381665
CAS RN: 1260938-07-5
M. Wt: 436.9
InChI Key: FAESNCCFAAMHQP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. These include a 1,2,4-oxadiazole ring, a pyrrole ring, and a phenyl ring with a methoxy substituent . These structural features are often found in biologically active compounds, and modifications of these structures can lead to a wide range of properties.


Molecular Structure Analysis

The molecular structure of a compound like this can be analyzed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on its functional groups. For example, the oxadiazole ring is typically quite stable, but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups and aromatic rings can influence its solubility, melting point, and other properties .

Scientific Research Applications

Anticancer Properties

  • A study by Vinayak et al. (2014) focused on the synthesis of novel derivatives related to this compound and evaluated their cytotoxicity on various human leukemic cell lines, including PANC-1, HepG2, and MCF7. Some compounds exhibited significant cytotoxicity, highlighting their potential in anticancer research.

Antibacterial Activity

  • Research by Iqbal et al. (2017) synthesized acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potential. The study found moderate inhibitory effects against several bacterial strains, indicating the compound's utility in developing new antibacterial agents.

Enzyme Inhibition

  • A study by Bekircan et al. (2015) explored the synthesis of novel compounds derived from similar structures and their potential as lipase and α-glucosidase inhibitors. This research suggests applications in metabolic disorders and pharmaceutical development.

Molecular Synthesis and Characterization

  • Various studies, like those by Ding et al. (2006) and Adimule et al. (2014), have contributed to understanding the molecular synthesis and characterization of compounds with 1,3,4-oxadiazole cores, enhancing the knowledge base for future drug development.

Pharmacological Screening

  • Further research, like that by Faheem (2018), involves computational and pharmacological evaluations, assessing toxicity, tumor inhibition, and other biological activities, which are crucial in drug discovery processes.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Compounds with similar structures have been found to have antioxidant and anticancer activity .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-15(16-8-10-19(30-2)11-9-16)25-21(29)14-28-12-4-7-20(28)23-26-22(27-31-23)17-5-3-6-18(24)13-17/h3-13,15H,14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAESNCCFAAMHQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide

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